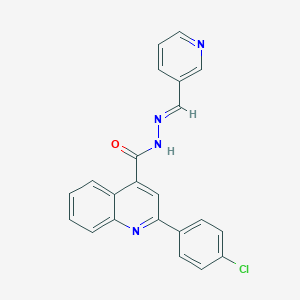![molecular formula C50H42N4O4 B515398 N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]](/img/structure/B515398.png)
N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and biphenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the purification of the compound using techniques like column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
2-(4-ethylphenyl)quinoline-4-carbonyl chloride: A related compound used in proteomics research.
4-((benzylamino)carbonyl)-1-(2-(4-ethylphenyl)-2-oxoethyl)pyridinium bromide:
Uniqueness
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound for research and development .
特性
分子式 |
C50H42N4O4 |
|---|---|
分子量 |
762.9g/mol |
IUPAC名 |
2-(4-ethylphenyl)-N-[4-[4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C50H42N4O4/c1-5-31-15-19-33(20-16-31)45-29-39(37-11-7-9-13-41(37)51-45)49(55)53-43-25-23-35(27-47(43)57-3)36-24-26-44(48(28-36)58-4)54-50(56)40-30-46(34-21-17-32(6-2)18-22-34)52-42-14-10-8-12-38(40)42/h7-30H,5-6H2,1-4H3,(H,53,55)(H,54,56) |
InChIキー |
KNKFENOURLBYBH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515315.png)


![2,6-dichloro-N-{4-[(2,6-dichlorobenzoyl)amino]butyl}benzamide](/img/structure/B515320.png)

![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B515322.png)
![ethyl 2-[(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)oxy]benzoate](/img/structure/B515323.png)

![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B515330.png)
![N'-(2,4-dichlorobenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515331.png)
![N'-(2-bromo-3,6-dimethoxybenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515334.png)

![2-[4-(benzyloxy)phenoxy]-N'-[2-bromo-5-(2-propynyloxy)benzylidene]acetohydrazide](/img/structure/B515339.png)
![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]-4-quinolinecarboxamide](/img/structure/B515341.png)
